molecular formula C14H24N4O2S B6803487 N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine

N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine

Cat. No.: B6803487
M. Wt: 312.43 g/mol
InChI Key: FMYJUXQENXQFJS-UHFFFAOYSA-N
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Description

N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine is a complex organic compound featuring a pyrrolo[1,2-b]pyrazole core

Properties

IUPAC Name

N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-11(14-9-13-6-4-8-18(13)16-14)15-12-5-3-7-17(10-12)21(2,19)20/h9,11-12,15H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYJUXQENXQFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN2CCCC2=C1)NC3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, such as microwave-assisted synthesis for efficient cyclization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives.

Scientific Research Applications

N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The pyrrolo[1,2-b]pyrazole core is known to interact with various biological pathways, potentially inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethyl]-1-methylsulfonylpiperidin-3-amine stands out due to its specific functional groups, which enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for drug discovery and development.

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